molecular formula C23H20FN3O4 B2764309 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide CAS No. 850929-84-9

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2764309
CAS No.: 850929-84-9
M. Wt: 421.428
InChI Key: HAWXDGURCROTLN-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide (CAS 850929-84-9) is a high-purity synthetic compound with a molecular formula of C23H20FN3O4 and a molecular weight of 421.42 g/mol . This benzamide derivative features a strategically designed structure comprising an imidazo[1,2-a]pyridine core, a 4-fluorophenyl group, and a 3,4,5-trimethoxybenzamide moiety, making it a compound of significant interest in medicinal chemistry and neuroscience research. Compounds based on the imidazo[1,2-a]pyridine scaffold are recognized for their interaction with the α1/γ2 interface of the GABAA receptor, a key site for allosteric modulation . This receptor is a major target for neurological research, and ligands that interact with this site can serve as valuable tools for studying neurotransmission and related pathways . The structural features of this compound suggest its potential utility as a research-grade ligand for probing the function and pharmacology of this important receptor population. This product is offered with a guaranteed purity of 90% or higher and is available for immediate shipment in various quantities to support your laboratory work . It is supplied as a solid and is intended for research applications in a controlled laboratory environment. Disclaimer: This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling, storage, and disposal of this chemical.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4/c1-29-17-12-15(13-18(30-2)21(17)31-3)23(28)26-22-20(14-7-9-16(24)10-8-14)25-19-6-4-5-11-27(19)22/h4-13H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWXDGURCROTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to quinone derivatives, while substitution reactions can yield various substituted aromatic compounds.

Scientific Research Applications

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their ATP-binding sites.

Comparison with Similar Compounds

Compound 11 (Dimethyl 2-Chloro-2-(2-(imidazo[1,2-a]pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)ethyl)malonate)

  • Structural Differences : While the target compound has a 3,4,5-trimethoxybenzamide group at position 3, Compound 11 features a 3,4,5-trimethoxyphenyl ethyl malonate substituent. The core imidazo[1,2-a]pyridine is retained, but the substituent at position 3 is bulkier and includes a malonate ester.
  • Synthesis : Synthesized using Yb(OTf)₃ as a catalyst in acetonitrile, achieving an 80% yield .
  • Spectroscopy : Key ¹H NMR signals include aromatic protons at 7.00–7.28 ppm and OCH₃ groups at 3.51–3.64 ppm. The malonate ester’s methyl groups appear at 3.64 ppm .

N-(4-Methoxybenzyl)-4-((2-(6-Methyl-2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide

  • Structural Differences : This compound replaces the 4-fluorophenyl group with a p-tolyl group and introduces a methoxybenzyl-acetamido-benzamide side chain.
  • Activity : Demonstrates high anti-inflammatory activity compared to aspirin, suggesting that substituent flexibility at position 2 and side-chain modifications can enhance biological effects .

Compounds with 3,4,5-Trimethoxybenzamide Substituents

N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)

  • Structural Differences : The 3,4,5-trimethoxybenzamide group is attached to a dihydropyridine-methyl scaffold instead of an imidazo[1,2-a]pyridine core.
  • Implications : The dihydropyridine core may confer redox activity or alter solubility compared to the aromatic imidazo[1,2-a]pyridine system .

3,4,5-Trimethoxy-N-(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (923191-98-4)

  • Structural Differences : The benzamide group is linked to a chromene ring system. The chromene core introduces a conjugated π-system, which could influence electronic properties and binding affinity .

Variations in Aryl Substituents at Position 2

Dimethyl 2-Bromo-2-(2-(2,5-Dimethoxyphenyl)-2-(imidazo[1,2-a]pyridin-3-yl)ethyl)malonate (Compound 10)

  • Substituent : Position 2 bears a 2,5-dimethoxyphenyl group instead of 4-fluorophenyl.
  • Synthesis : Achieved 90% yield using Yb(OTf)₃ in acetonitrile, indicating that electron-donating methoxy groups may facilitate higher yields compared to halogens .

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)benzamide Derivatives

  • Substituent : Incorporates an 8-bromoimidazo[1,2-a]pyridine core with a 4-fluorophenyl group. The bromine atom at position 8 could serve as a handle for further functionalization via cross-coupling reactions .

Spectroscopic Characterization

Infrared Spectroscopy (FT-IR)

  • Compound 5d () : OCH₃ stretches at 2944 cm⁻¹ and carbonyl peaks at 1675 cm⁻¹ .
  • Compound 5l () : Nitro group vibrations at 1529 cm⁻¹ and carbonyl at 1690 cm⁻¹ .
  • Comparison : The target compound’s 3,4,5-trimethoxybenzamide group would likely exhibit similar OCH₃ and carbonyl IR peaks, but absence of nitro groups distinguishes it from Compound 5l.

Nuclear Magnetic Resonance (NMR)

  • Compound 11 () : OCH₃ protons at 3.51–3.64 ppm; aromatic protons at 6.74–7.57 ppm .
  • Compound 5d () : NH protons at 7.56–7.57 ppm .
  • Implications : The target compound’s 4-fluorophenyl group would likely show deshielded aromatic protons near 7.0–7.5 ppm, with fluorine coupling observed in ¹H NMR.

Biological Activity

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21FN6O3
  • Molecular Weight : 392.42 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine moiety substituted with a 4-fluorophenyl group and a trimethoxybenzamide side chain.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Protein Kinases : Similar derivatives have shown inhibitory effects on protein kinases involved in cancer progression, particularly Src family kinases and SHP1 phosphatase .
  • Fluorescence Properties : The compound exhibits fluorescence properties that can be utilized for imaging applications in biological systems, enhancing its potential for use in diagnostic tools .

Anticancer Activity

Numerous studies have explored the anticancer potential of compounds related to this compound. For instance:

  • In Vitro Studies : Research indicates that imidazo[1,2-a]pyridine derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways. For example, one study demonstrated that a related compound inhibited cell proliferation by 85% at a concentration of 100 μM against SHP1 phosphatase .
CompoundTargetIC50 (μM)Effect
Compound ASHP110085% inhibition
Compound BSrc Kinase50Apoptosis induction

Antimicrobial Activity

Some derivatives have also exhibited antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Case Studies

  • Synthesis and Evaluation : A recent study synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their biological activities. Notably, the compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 45 μM .
  • Fluorescent Imaging Applications : Another investigation focused on the fluorescent properties of imidazo derivatives for cellular imaging. The compounds exhibited high selectivity for specific ions and were tested for biocompatibility in live cell imaging scenarios .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide?

  • The synthesis typically involves multi-step reactions starting with functionalized imidazo[1,2-a]pyridine intermediates. Key steps include condensation of 3,4,5-trimethoxybenzoyl chloride with 2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine under reflux in anhydrous dichloromethane, followed by purification via column chromatography. Reaction optimization (e.g., temperature, solvent choice) is critical to achieving yields >70% .
  • Characterization relies on 1H^1H-NMR, 13C^{13}C-NMR, FT-IR, and LC-MS to confirm structural integrity and purity .

Q. What analytical techniques are recommended for verifying the structural identity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR (DMSO-d6d_6) reveals distinct peaks for the fluorophenyl (δ 7.2–7.8 ppm), imidazo[1,2-a]pyridine (δ 8.1–8.5 ppm), and trimethoxybenzamide (δ 3.8–4.0 ppm for OCH3_3) groups.
  • Mass Spectrometry (LC-MS): A molecular ion peak at m/z 463.2 [M+H]+^+ confirms the molecular weight .
  • FT-IR: Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-F) are diagnostic .

Q. What preliminary biological activities have been reported for this compound?

  • Early studies indicate antiproliferative activity against cancer cell lines (e.g., IC50_{50} = 1.2–3.8 μM in HeLa and MCF-7 cells) through kinase inhibition pathways. Screening protocols often involve MTT assays and flow cytometry for apoptosis detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Case Example: Discrepancies in IC50_{50} values (e.g., 1.2 μM vs. 5.6 μM in MCF-7 cells) may arise from variations in assay conditions (e.g., serum concentration, incubation time). Validate findings using orthogonal assays (e.g., ATP-luciferase for kinase inhibition) and standardize cell culture protocols .
  • Data Normalization: Include positive controls (e.g., staurosporine for apoptosis) and perform dose-response curves in triplicate to minimize batch effects .

Q. What strategies are effective for optimizing the compound’s selectivity toward specific kinase targets?

  • Molecular Docking: Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR2). Key residues (e.g., Lys745 in EGFR) form hydrogen bonds with the trimethoxybenzamide moiety, which can be modified to enhance binding .
  • SAR Studies: Compare analogs (e.g., chloro vs. fluoro substituents at position 6 of the imidazo[1,2-a]pyridine core) to identify critical pharmacophores. For example, 6-chloro derivatives show 3-fold higher potency than 6-fluoro analogs in kinase inhibition .

Q. What methodologies are recommended for studying metabolic stability and in vivo pharmacokinetics?

  • In Vitro Metabolism: Use liver microsomes (human/rat) with LC-MS/MS to identify major metabolites (e.g., demethylation of methoxy groups).
  • Pharmacokinetic Profiling: Administer the compound intravenously (2 mg/kg) in rodent models; monitor plasma half-life (t1/2_{1/2}) and bioavailability via HPLC. Preliminary data suggest moderate hepatic clearance (ClH_H = 15 mL/min/kg) .

Q. How can structural modifications improve solubility without compromising activity?

  • Prodrug Approach: Introduce ionizable groups (e.g., phosphate esters) at the benzamide moiety to enhance aqueous solubility.
  • Co-Crystallization: Screen with cyclodextrins or surfactants (e.g., Poloxamer 407) to improve dissolution rates. Pilot studies show a 40% increase in solubility using hydroxypropyl-β-cyclodextrin .

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